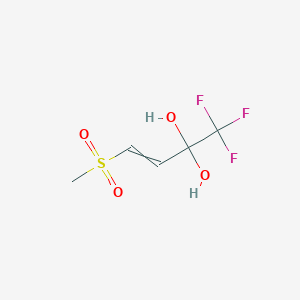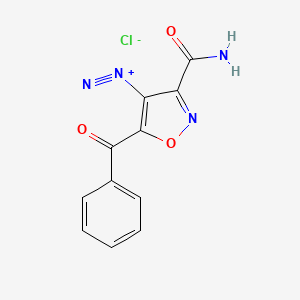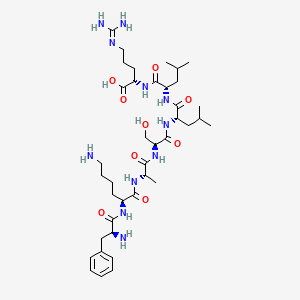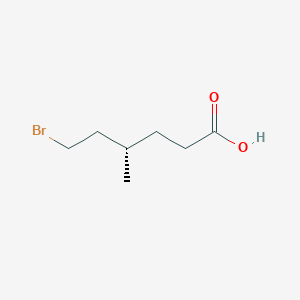
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol is a chemical compound characterized by its unique molecular structure, which includes three fluorine atoms, a methanesulfonyl group, and a but-3-ene-2,2-diol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol typically involves the introduction of trifluoromethyl and methanesulfonyl groups onto a butene backbone. Common synthetic routes may include:
Fluorination: Introduction of trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Sulfonylation: Addition of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as pyridine.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or potassium permanganate
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or PCC.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the methanesulfonyl group can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific properties, such as fluorinated polymers
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-en-2-one: Similar structure but with a phenyl group instead of a methanesulfonyl group.
1,1,1-Trifluoro-4-methoxybut-3-en-2-one: Contains a methoxy group instead of a methanesulfonyl group
Uniqueness
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol is unique due to the presence of both trifluoromethyl and methanesulfonyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
473994-49-9 |
|---|---|
Molekularformel |
C5H7F3O4S |
Molekulargewicht |
220.17 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-methylsulfonylbut-3-ene-2,2-diol |
InChI |
InChI=1S/C5H7F3O4S/c1-13(11,12)3-2-4(9,10)5(6,7)8/h2-3,9-10H,1H3 |
InChI-Schlüssel |
LASYBWXNQYXHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C=CC(C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)
![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)
![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)
![7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588193.png)

![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)







